

Core Compound Identification and Physicochemical Properties

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Compound of Interest

Compound Name: 3-Nitro-4-(trifluoromethyl)benzonitrile

Cat. No.: B1425306

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3-Nitro-4-(trifluoromethyl)benzonitrile is a polysubstituted benzene derivative. The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are powerful electron-withdrawing groups, which significantly decrease the electron density of the aromatic ring. This electronic deficit is a defining feature of the molecule's reactivity, rendering it highly susceptible to nucleophilic aromatic substitution while deactivating it towards electrophilic attack.^{[3][4][5]} The nitrile (-CN) group provides a versatile handle for further chemical transformations.

Note on CAS Number: The CAS number for the structure named **3-Nitro-4-(trifluoromethyl)benzonitrile** is 1227489-72-6. The CAS number 320-36-5 provided in the topic query appears to be incorrect or associated with a different compound.

Caption: Chemical Structure of **3-Nitro-4-(trifluoromethyl)benzonitrile**.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	1227489-72-6	[6]
Molecular Formula	C ₈ H ₃ F ₃ N ₂ O ₂	[7]
Molecular Weight	216.12 g/mol	[7][8]
Appearance	Off-white to yellowish solid	[8]
XLogP3	2.9	[7]
Hydrogen Bond Donor Count	0	[7]
Hydrogen Bond Acceptor Count	5	[7]

| IUPAC Name | **3-nitro-4-(trifluoromethyl)benzonitrile** |[7] |

Synthesis Strategies: A Mechanistic Perspective

The synthesis of **3-Nitro-4-(trifluoromethyl)benzonitrile** can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, scalability, and desired purity. The strong electron-withdrawing nature of the substituents dictates the feasibility and regiochemistry of these transformations.

Strategy 1: Electrophilic Nitration of 4-(Trifluoromethyl)benzonitrile

This is arguably the most direct approach, involving the introduction of a nitro group onto a pre-existing benzonitrile backbone.

Causality of Experimental Design: The trifluoromethyl (-CF₃) and nitrile (-CN) groups are both meta-directing deactivators for electrophilic aromatic substitution. Starting with 4-(trifluoromethyl)benzonitrile, both substituents direct incoming electrophiles to the positions meta to themselves. The C3 position is meta to the -CN group (at C1) and ortho to the -CF₃ group (at C4). The C2 position is ortho to -CN and meta to -CF₃. Due to the powerful deactivating effect of both groups, harsh reaction conditions (e.g., strong acids) are required. The nitration occurs preferentially at the C3 position, which is meta to the cyano group.

Experimental Protocol: Synthesis via Nitration

- **Reaction Setup:** In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-(trifluoromethyl)benzonitrile (1.0 eq) to concentrated sulfuric acid (98%) at 0-5 °C.
- **Nitrating Mixture:** Slowly add a pre-mixed solution of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction flask, ensuring the internal temperature is maintained below 10 °C.[9]
- **Reaction:** After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
- **Work-up:** Carefully pour the reaction mixture onto crushed ice. The solid precipitate is the crude product.
- **Purification:** Filter the crude solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to yield the high-purity product.

Strategy 2: Cyanation via Sandmeyer Reaction

The Sandmeyer reaction is a classic and robust method for introducing a nitrile group onto an aromatic ring, proceeding via a diazonium salt intermediate.[10][11][12] This strategy is particularly useful if the corresponding aniline is readily available.

Causality of Experimental Design: This multi-step process begins with the diazotization of a primary aromatic amine, 4-Amino-3-nitrobenzotrifluoride, under acidic conditions with sodium nitrite to form a diazonium salt.[13] This intermediate is highly reactive. The subsequent addition of a copper(I) cyanide (CuCN) catalyst facilitates the displacement of the diazonium group (N₂) with a cyanide nucleophile, forming the desired benzonitrile.[14] The reaction is a radical-nucleophilic aromatic substitution.[11][14] Low temperatures (0-5 °C) are critical during diazotization to prevent the premature decomposition of the unstable diazonium salt.[13]

Caption: Workflow for the Sandmeyer Reaction Synthesis Pathway.

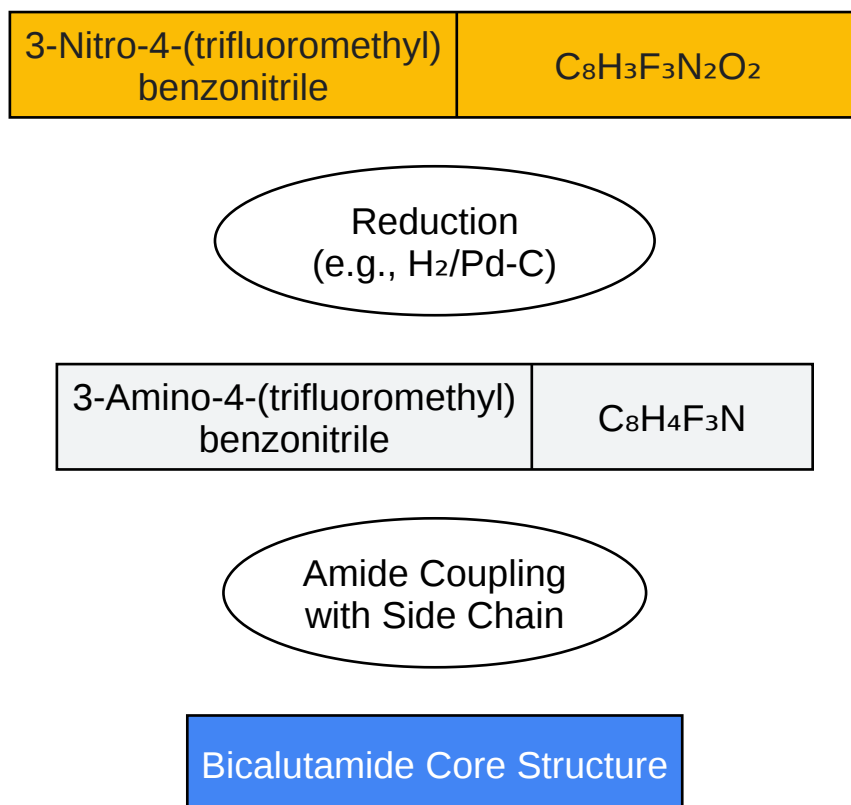
Experimental Protocol: Sandmeyer Reaction

- Diazotization:
 - Suspend 4-Amino-3-nitrobenzotrifluoride (1.0 eq) in an aqueous solution of hydrochloric acid (approx. 3 eq) and cool the mixture to 0-5 °C in an ice-salt bath.
 - Prepare a solution of sodium nitrite (NaNO_2 , 1.1 eq) in a minimal amount of cold water.
 - Add the NaNO_2 solution dropwise to the aniline suspension, keeping the temperature strictly below 5 °C. Stir for an additional 30 minutes after addition is complete to ensure full formation of the diazonium salt.[\[13\]](#)
- Cyanation:
 - In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN , 1.2 eq) in water or a suitable solvent.
 - Slowly add the cold diazonium salt solution to the CuCN mixture.
 - Allow the reaction to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases, indicating reaction completion.[\[13\]](#)
- Work-up and Purification:
 - Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Key Reactions and Applications in Drug Development

The primary industrial application of **3-Nitro-4-(trifluoromethyl)benzonitrile** is as a pivotal intermediate in the synthesis of Bicalutamide, an anti-androgen agent.[\[1\]](#)[\[15\]](#) The synthesis

involves the chemical modification of the nitro group, which acts as a precursor to the amine required for amide bond formation.



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Caption: Synthetic pathway from the title compound to the Bicalutamide core.

Reaction 1: Reduction of the Nitro Group

To proceed with the synthesis of Bicalutamide, the nitro group must be reduced to a primary amine. This is a standard transformation in organic synthesis.

Causality of Experimental Design: Catalytic hydrogenation (e.g., using H_2 gas with a palladium on carbon catalyst) is a clean and efficient method for nitro group reduction that often results in high yields with minimal side products. Alternative methods like using metals in acidic media (e.g., Sn/HCl or Fe/HCl) are also effective but may require more rigorous work-up procedures to remove metal salts. The choice of method can be influenced by the presence of other functional groups; in this case, catalytic hydrogenation is compatible with both the nitrile and trifluoromethyl groups.

Experimental Protocol: Nitro Group Reduction

- Setup: Charge a hydrogenation vessel with **3-Nitro-4-(trifluoromethyl)benzonitrile** (1.0 eq), a suitable solvent (e.g., methanol or ethyl acetate), and a catalytic amount of 10% Palladium on Carbon (Pd/C).
- Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas to the desired pressure (e.g., 50 psi).
- Reaction: Stir the mixture at room temperature until hydrogen uptake ceases (typically 4-12 hours). Monitor the reaction by TLC or LC-MS.
- Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.
- Isolation: Concentrate the filtrate under reduced pressure to yield 3-Amino-4-(trifluoromethyl)benzonitrile, which can often be used in the next step without further purification.

Safety, Handling, and Storage

3-Nitro-4-(trifluoromethyl)benzonitrile is a hazardous chemical and must be handled with appropriate precautions.^{[6][8]} The toxicological properties have not been exhaustively investigated, warranting a cautious approach.^[6]

Handling:

- Use only in a well-ventilated area or under a chemical fume hood.^[16]
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.^[17]
- Avoid breathing dust, vapors, or mist.^[6]
- Wash hands thoroughly after handling.^[17]
- Avoid formation of dust.^[6]

Storage:

- Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and reducing agents.[8][18]
- Keep the container tightly closed to prevent exposure to moisture and air.[8]
- Store segregated from heat sources and ignition sources.[8]

Table 2: Hazard Identification and Precautionary Statements

Hazard Class	GHS Statement(s)	Precautionary Statement(s)	Source(s)
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled.	P261: Avoid breathing dust. P280: Wear protective gloves/clothing. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	[16][17]
Skin Irritation	Causes skin irritation.	P302+P352: IF ON SKIN: Wash with plenty of soap and water.	[17]
Eye Irritation	Causes serious eye irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[17]

| Target Organ Toxicity | May cause respiratory irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [\[\[6\]](#) |

Conclusion

3-Nitro-4-(trifluoromethyl)benzonitrile stands out as a high-value chemical intermediate, primarily due to its integral role in the synthesis of the anti-cancer drug Bicalutamide. Its synthesis, governed by the principles of electrophilic and nucleophilic aromatic substitution, can be achieved through multiple reliable routes. The molecule's reactivity is dominated by its electron-deficient aromatic system and the versatility of its nitro and nitrile functional groups. A thorough understanding of its chemistry, coupled with stringent adherence to safety protocols, enables researchers and drug development professionals to effectively leverage this compound in the creation of complex and medicinally important molecules.

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